2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one

Catalog No.
S13603922
CAS No.
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one

Product Name

2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one

IUPAC Name

2-ethoxy-1-pent-4-enylpyrimidin-4-one

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-3-5-6-8-13-9-7-10(14)12-11(13)15-4-2/h3,7,9H,1,4-6,8H2,2H3

InChI Key

OQZAMCZLGGWRDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=O)C=CN1CCCC=C

2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one is a pyrimidine derivative characterized by the presence of an ethoxy group and a pent-4-en-1-yl substituent. The compound exhibits a molecular formula of C11H14N2O2C_{11}H_{14}N_{2}O_{2} and a molar mass of approximately 206.24 g/mol. Pyrimidines are known for their diverse biological activities, and the specific structure of this compound suggests potential applications in medicinal chemistry.

The reactivity of 2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one can be attributed to its functional groups. Key reactions may include:

  • Nucleophilic Substitution: The ethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Addition: The double bond in the pent-4-en-1-yl group is susceptible to electrophilic addition reactions, which could facilitate further functionalization.
  • Condensation Reactions: The compound can participate in condensation reactions, potentially leading to the formation of more complex structures.

Pyrimidine derivatives, including 2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one, have been studied for their biological activities. They may exhibit:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Antitumor Activity: Some pyrimidine derivatives are known to inhibit cancer cell proliferation, suggesting potential anticancer applications.
  • Enzyme Inhibition: Pyrimidines can act as inhibitors for specific enzymes, making them valuable in drug design against diseases like cancer and viral infections.

Synthesis of 2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the pyrimidine core.
  • Alkylation: The introduction of the pent-4-en-1-yl group may be accomplished via alkylation reactions using suitable halides.
  • Functional Group Transformations: Modifications such as etherification can introduce the ethoxy group.

These methods often involve multi-step synthetic pathways that require careful optimization to maximize yield and purity.

2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating infections or cancer.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agrochemicals to protect crops from pathogens.

Studies on the interactions of 2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one with biological targets are essential for understanding its mechanism of action. Potential areas of investigation include:

  • Enzyme Binding Affinity: Assessing how well the compound binds to specific enzymes involved in disease processes.
  • Cellular Uptake Studies: Evaluating how effectively the compound penetrates cell membranes and its subsequent biological effects.

Such studies can provide insights into optimizing its pharmacological profile.

Several compounds share structural similarities with 2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Ethoxy-pyrimidinoneEthoxy group on pyrimidineSimple structure, potential for broad biological activity
5-MethylpyrimidinoneMethyl group at position 5Increased lipophilicity may enhance bioavailability
6-AminopyrimidinoneAmino group at position 6Enhanced interaction with biological targets due to basicity
2-Ethoxy-N-(pyridinyl)acetamideEthoxy and acetamide groupsPotentially different pharmacokinetics due to acetamide
4-Pentenoic acid derivative of pyrimidinePentenoic acid chain attachedVariations in solubility and reactivity due to carboxylic acid

The uniqueness of 2-Ethoxy-1-(pent-4-en-1-yl)pyrimidin-4(1H)-one lies in its specific combination of an ethoxy substituent and a pentenyl chain, which may influence its biological activity and reactivity compared to other pyrimidine derivatives.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

208.121177757 g/mol

Monoisotopic Mass

208.121177757 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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